molecular formula C23H22N6O3 B2534084 1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)urea CAS No. 1171424-16-0

1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)urea

Cat. No. B2534084
M. Wt: 430.468
InChI Key: HRZCZYCMCWRPAC-UHFFFAOYSA-N
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Description

1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

A cyclic urea derivative similar to the compound of interest was synthesized and tested for its inhibition profiles against carbonic anhydrase (CA) isozymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes play significant roles in physiological processes, and inhibitors can be pivotal in treating various diseases. The derivative demonstrated effective inhibition profiles, suggesting potential applications in developing therapeutic agents for conditions where these enzymes are implicated (Sujayev et al., 2016).

Antibacterial Agents

Research into novel heterocyclic compounds containing a sulfonamido moiety, akin to the query compound, highlighted their suitability as antibacterial agents. The exploration into these compounds' synthesis and their subsequent testing for antibacterial activity revealed that eight compounds exhibited high activities. This underscores the potential of such compounds in addressing bacterial infections and contributing to the development of new antibacterial drugs (Azab et al., 2013).

Anticancer Activity

The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their testing for anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line, revealed significant inhibitory effects. These findings suggest the compound and its derivatives as promising candidates for further exploration in cancer treatment (Abdellatif et al., 2014).

Antioxidant Activity

Compounds synthesized through Biginelli reaction, including urea derivatives, were screened for their antioxidant activity. This study highlights the potential of such compounds in mitigating oxidative stress, a key factor in many chronic diseases. The findings suggest these compounds could contribute to the development of new antioxidant therapies (George et al., 2010).

Antiparkinsonian Activity

A series of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine demonstrated significant antiparkinsonian activity in catalepsy induced by haloperidol in mice. This research opens avenues for the development of new treatments for Parkinson's disease, leveraging the neuroprotective properties of these compounds (Azam et al., 2009).

properties

IUPAC Name

1-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-3-16-13-21(30)27-22(24-16)29-20(14-19(28-29)15-7-5-4-6-8-15)26-23(31)25-17-9-11-18(32-2)12-10-17/h4-14H,3H2,1-2H3,(H,24,27,30)(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZCZYCMCWRPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)urea

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